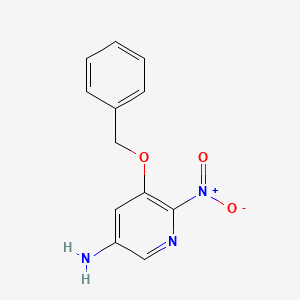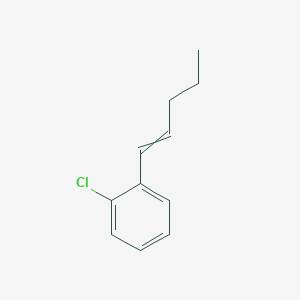![molecular formula C16H14N2O2 B12563058 Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- CAS No. 193070-62-1](/img/structure/B12563058.png)
Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes both pyridine and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,5-diaminoterephthalate with β-propiolactone followed by hydrolysis and cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts to enhance yield and selectivity. For example, the use of propylphosphonium tetrachloroindate ionic liquid as a catalyst has been reported to be effective in the synthesis of similar quinoline derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with halogens, nitro groups, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.
Wirkmechanismus
The mechanism of action of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- involves its interaction with specific molecular targets. For instance, it has been shown to bind to estrogen receptor alpha, epidermal growth factor receptor (EGFR), and NADPH oxidase protein . These interactions can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- Pyrido[2,3-d]pyrimidinones
- 1,2,4-Triazolopyrimidines
- Pyrimidoquinazolines
- Quinoline derivatives
Comparison: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in its biological activities, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
193070-62-1 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3,7-diethylpyrido[3,2-g]quinoline-5,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-3-9-5-11-13(17-7-9)16(20)14-12(15(11)19)6-10(4-2)8-18-14/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
UHANIIFWUVXSSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C(=O)C3=C(C2=O)C=C(C=N3)CC)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



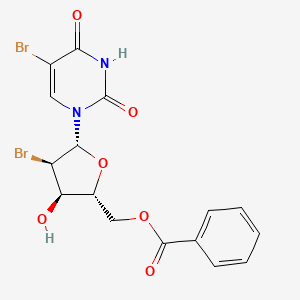
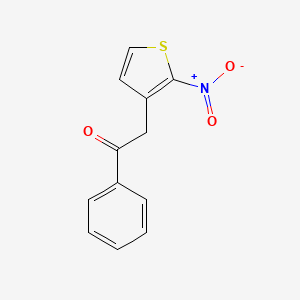

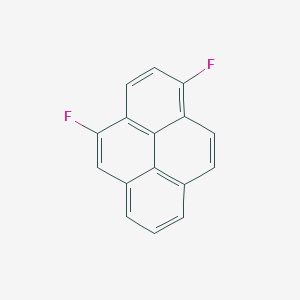

![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)


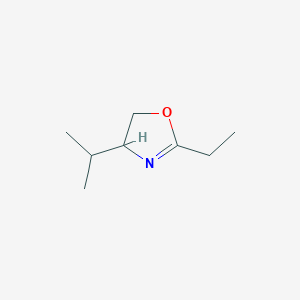
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
